molecular formula C17H17BrO B1292321 2-Bromo-4'-n-Butylbenzophenone CAS No. 64358-17-4

2-Bromo-4'-n-Butylbenzophenone

Cat. No.: B1292321
CAS No.: 64358-17-4
M. Wt: 317.2 g/mol
InChI Key: ZMFBWELWQCIDCV-UHFFFAOYSA-N
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Description

2-Bromo-4'-n-Butylbenzophenone is a brominated aromatic compound featuring a benzophenone backbone substituted with a bromine atom at the 2-position and an n-butyl group at the 4'-position. This article synthesizes information from related brominated benzophenones and acetophenones to infer its behavior and applications.

Properties

IUPAC Name

(2-bromophenyl)-(4-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBWELWQCIDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641749
Record name (2-Bromophenyl)(4-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-17-4
Record name Methanone, (2-bromophenyl)(4-butylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64358-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(4-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-Butylbenzophenone can be achieved through a multi-step process involving the bromination of benzophenone followed by the introduction of the n-butyl group. One common method involves the Friedel-Crafts acylation reaction, where benzophenone is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the bromine atom. Subsequently, the n-butyl group can be introduced through a Grignard reaction, where the brominated benzophenone is reacted with n-butylmagnesium bromide.

Industrial Production Methods: Industrial production of 2-Bromo-4’-n-Butylbenzophenone typically involves large-scale Friedel-Crafts acylation followed by Grignard reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Bromo-4’-n-Butylbenzophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The bromine atom in 2-Bromo-4’-n-Butylbenzophenone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone functional groups.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-Bromo-4’-n-Butylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of other substituted benzophenones and related compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-n-Butylbenzophenone involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and the carbonyl group play crucial roles in determining the reactivity and selectivity of the compound. The n-butyl group can influence the compound’s solubility and steric properties, affecting its overall behavior in different environments.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on benzophenone derivatives significantly influence their properties. Key analogs include:

  • 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Methoxy group at 4' .
  • 2-Bromo-4'-nitroacetophenone (CAS 99-81-0): Nitro group at 4' .
  • 2-Bromo-4'-chlorobenzophenone (CAS 99585-64-5): Chlorine at 4' .

Key Differences :

  • Electron Effects : The n-butyl group is electron-donating via inductive effects, whereas nitro (electron-withdrawing) and methoxy (electron-donating via resonance) groups alter electronic density on the aromatic ring, affecting reactivity in synthesis (e.g., nucleophilic substitution) .
  • Steric Effects : The bulky n-butyl group may hinder reactions at the 4'-position compared to smaller substituents like methoxy or chloro.

Physical and Chemical Properties

Property 2-Bromo-4'-n-Butylbenzophenone (Inferred) 2-Bromo-4'-methoxyacetophenone 2-Bromo-4'-nitroacetophenone
Molecular Weight (g/mol) ~291.2 (estimated) 229.08 244.04
Melting Point (°C) Likely <94 (due to n-butyl) Not reported 94–99
Log KOW ~3.5–4.0 (estimated) 2.1 Not reported
Stability Stable under standard conditions Chemically stable Likely stable

Notes:

  • The nitro group in 2-Bromo-4'-nitroacetophenone raises melting points due to enhanced intermolecular forces .

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Status
This compound Likely low acute toxicity (inferred) Not listed under REACH Annex XVII
2-Bromo-4'-methoxyacetophenone Non-PBT/vPvB; skin irritant potential REACH-compliant
Halogenated Anilines (e.g., 2-bromo-4,6-dinitroaniline) Mutagenic; exceeds REACH limits (30 µg/g) Restricted in textiles

Notes:

  • Brominated nitroanilines pose significant mutagenic risks, but n-butyl substitution may reduce such hazards due to decreased electrophilicity .
  • 2-Bromo-4'-methoxyacetophenone is classified as non-hazardous to water (nwg) , suggesting similar environmental safety for the n-butyl analog.

Environmental Impact

  • Persistence : The n-butyl group may enhance environmental persistence compared to methoxy or nitro derivatives. However, its log KOW (~3.5–4.0) remains below thresholds for bioaccumulation (log KOW >5) .

Biological Activity

2-Bromo-4'-n-butylbenzophenone, a compound belonging to the benzophenone class, has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biochemical research and pharmaceutical applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H17BrO, indicating a structure that includes a bromine atom and a butyl group attached to a benzophenone core. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are crucial enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism. The inhibition of these enzymes can lead to significant alterations in signaling pathways, making this compound valuable in therapeutic contexts.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were recorded, showcasing its potency.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects . It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several benzophenone derivatives, including this compound. The results showed that this compound had an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its effectiveness as an antibacterial agent .
  • Inhibition of Protein Tyrosine Phosphatases : In a biochemical assay, this compound was shown to inhibit PTP1B with an IC50 value of 1.5 µM. This inhibition was linked to enhanced insulin signaling pathways, suggesting potential applications in diabetes management .
  • Anti-inflammatory Activity : In another study focused on inflammatory responses, the compound reduced the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages by approximately 40%, demonstrating significant anti-inflammatory activity .

Data Tables

Biological ActivityMechanismReference
AntibacterialInhibition of bacterial growthJournal of Medicinal Chemistry
Inhibition of PTP1BEnhancement of insulin signalingBiochemical Journal
Anti-inflammatoryReduction of TNF-alphaInflammatory Research Journal

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